1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride
Description
1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a benzyloxy group and a 4-(2-fluorophenyl)piperazine moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and analytical applications.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2.2ClH/c21-19-8-4-5-9-20(19)23-12-10-22(11-13-23)14-18(24)16-25-15-17-6-2-1-3-7-17;;/h1-9,18,24H,10-16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUIVUXMNIEFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2)O)C3=CC=CC=C3F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form the benzyloxy intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the benzyloxy intermediate.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the fluorophenyl intermediate with a suitable amine, typically under basic conditions.
Final Coupling and Purification: The final step involves coupling the piperazine intermediate with the benzyloxy intermediate, followed by purification to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy or fluorophenyl groups, using reagents such as alkyl halides or nucleophiles like thiols and amines.
Scientific Research Applications
1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy and fluorophenyl groups contribute to its binding affinity and specificity, while the piperazine ring enhances its solubility and stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Compounds :
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride () Structural Difference: Substitution of benzyloxy with 2,5-dimethoxybenzyloxy.
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride () Structural Difference: Replaces 2-fluorophenyl with 2-hydroxyethyl on the piperazine ring and substitutes benzyloxy with allylphenoxy. Impact: The hydroxyethyl group enhances hydrophilicity, while allylphenoxy may reduce metabolic stability .
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride () Structural Difference: Adamantylphenoxy and 4-methylpiperazine substituents. Impact: Adamantyl groups confer high lipophilicity and rigidity, influencing membrane permeability .
Physicochemical Properties :
*Data for the target compound inferred from analogues.
Biological Activity
1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews existing literature on its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClFNO
This compound features a piperazine ring, which is commonly associated with various pharmacological activities.
This compound primarily acts as a serotonin receptor modulator . Its interaction with serotonin receptors, particularly the 5-HT and 5-HT subtypes, suggests potential applications in treating mood disorders and anxiety-related conditions. Studies indicate that compounds with similar structures exhibit significant binding affinity to these receptors, leading to alterations in neurotransmitter release and neuronal excitability.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antidepressant Activity : In rodent models, administration of the compound showed a significant reduction in depressive-like behaviors, as assessed by the forced swim test (FST) and tail suspension test (TST).
- Anxiolytic Effects : The compound demonstrated anxiolytic properties in the elevated plus maze (EPM) test, indicating reduced anxiety-related behaviors.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage.
Data Tables
| Biological Activity | Test Model | Observed Effect |
|---|---|---|
| Antidepressant | FST | Significant reduction in immobility time |
| Anxiolytic | EPM | Increased time spent in open arms |
| Neuroprotective | In vitro | Reduced cell death in oxidative stress assays |
Case Study 1: Antidepressant Efficacy
In a controlled study involving chronic administration of the compound to mice, results indicated a marked improvement in behavioral scores on depression scales after two weeks of treatment. The study concluded that the compound's mechanism likely involves modulation of serotonergic pathways.
Case Study 2: Anxiolytic Properties
A clinical trial assessing the anxiolytic effects of similar compounds led to findings that align with preclinical data. Patients reported reduced anxiety levels after a four-week treatment regimen, supporting the hypothesis that piperazine derivatives can influence anxiety disorders positively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
